molecular formula C6H8N2O2S B13082957 (3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid

(3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid

Cat. No.: B13082957
M. Wt: 172.21 g/mol
InChI Key: RYXFYJOVBFTPTP-SCSAIBSYSA-N
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Description

(3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid is a chiral amino acid derivative containing a thiazole ring Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the amino acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The amino group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the amino acid moiety.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature makes it particularly useful in studying stereochemistry and chiral recognition processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its thiazole ring is known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. The amino acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simple heterocyclic compound containing sulfur and nitrogen.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.

    Sulfonamides: A class of antibiotics containing a sulfonamide group attached to a thiazole ring.

Uniqueness

(3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid is unique due to its combination of a thiazole ring and an amino acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

(3R)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C6H8N2O2S/c7-4(3-5(9)10)6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10)/t4-/m1/s1

InChI Key

RYXFYJOVBFTPTP-SCSAIBSYSA-N

Isomeric SMILES

C1=CSC(=N1)[C@@H](CC(=O)O)N

Canonical SMILES

C1=CSC(=N1)C(CC(=O)O)N

Origin of Product

United States

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